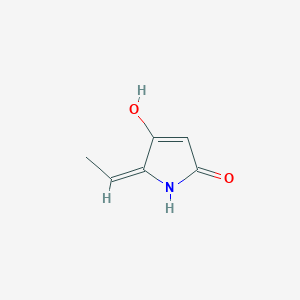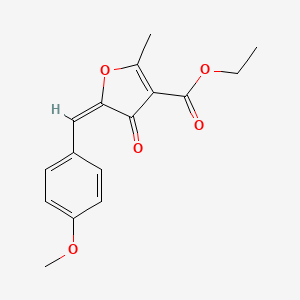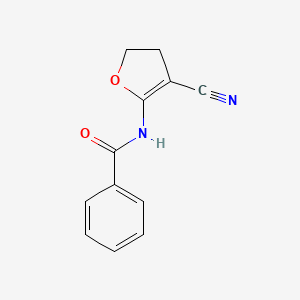![molecular formula C11H16O2S B15209955 (1R,2R)-2-[(2-Methylfuran-3-yl)sulfanyl]cyclohexan-1-ol CAS No. 61295-48-5](/img/structure/B15209955.png)
(1R,2R)-2-[(2-Methylfuran-3-yl)sulfanyl]cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-2-((2-methylfuran-3-yl)thio)cyclohexanol: is a compound belonging to the class of furan derivatives. It has a molecular formula of C11H16O2S and a molecular weight of 212.31 g/mol . This compound is characterized by the presence of a furan ring substituted with a methyl group and a thiol group, which is attached to a cyclohexanol moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Trans-2-((2-methylfuran-3-yl)thio)cyclohexanol can be achieved through various synthetic routes. One common method involves the reaction of 2-methylfuran-3-thiol with cyclohexanone under basic conditions. The reaction typically proceeds via a nucleophilic addition mechanism, where the thiol group attacks the carbonyl carbon of cyclohexanone, followed by protonation to yield the desired product .
Industrial Production Methods: In an industrial setting, the production of Trans-2-((2-methylfuran-3-yl)thio)cyclohexanol may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also be explored to enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: Trans-2-((2-methylfuran-3-yl)thio)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, alcohol derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Applications De Recherche Scientifique
Chemistry: Trans-2-((2-methylfuran-3-yl)thio)cyclohexanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new chemical entities .
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown activity against various bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents .
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory and analgesic agent. Its ability to modulate specific biological pathways makes it a promising candidate for drug development .
Industry: In the industrial sector, Trans-2-((2-methylfuran-3-yl)thio)cyclohexanol is used as a flavoring agent and preservative in food products. Its antimicrobial properties help in extending the shelf life of food items .
Mécanisme D'action
The mechanism of action of Trans-2-((2-methylfuran-3-yl)thio)cyclohexanol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors involved in inflammatory and microbial processes. For example, it can inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of bacteria and fungi .
Comparaison Avec Des Composés Similaires
2-Methylfuran-3-thiol: Shares the furan ring and thiol group but lacks the cyclohexanol moiety.
Cyclohexanol: Contains the cyclohexanol moiety but lacks the furan ring and thiol group.
2-Methylfuran: Contains the furan ring and methyl group but lacks the thiol group and cyclohexanol moiety.
Uniqueness: Trans-2-((2-methylfuran-3-yl)thio)cyclohexanol is unique due to the combination of the furan ring, thiol group, and cyclohexanol moiety in its structure. This unique combination imparts specific chemical and biological properties that are not observed in the individual components .
Propriétés
Numéro CAS |
61295-48-5 |
|---|---|
Formule moléculaire |
C11H16O2S |
Poids moléculaire |
212.31 g/mol |
Nom IUPAC |
(1R,2R)-2-(2-methylfuran-3-yl)sulfanylcyclohexan-1-ol |
InChI |
InChI=1S/C11H16O2S/c1-8-10(6-7-13-8)14-11-5-3-2-4-9(11)12/h6-7,9,11-12H,2-5H2,1H3/t9-,11-/m1/s1 |
Clé InChI |
YXLBHVCXQRTBKK-MWLCHTKSSA-N |
SMILES isomérique |
CC1=C(C=CO1)S[C@@H]2CCCC[C@H]2O |
SMILES canonique |
CC1=C(C=CO1)SC2CCCCC2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


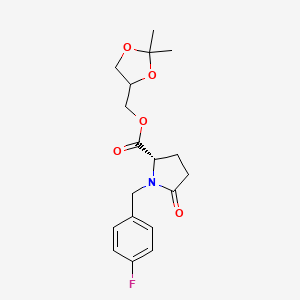

![5-Benzyl-5H-thieno[2,3-c]pyrrole](/img/structure/B15209884.png)
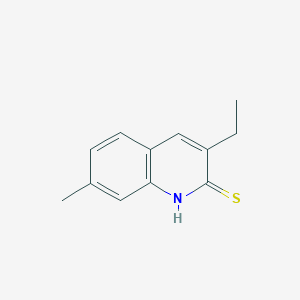
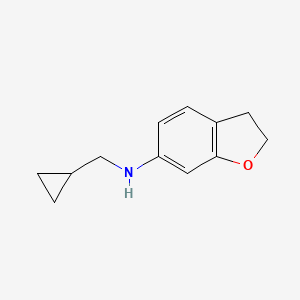

![1H-Pyrrole-2,5-dione, 1-[(4-nitrophenyl)amino]-](/img/structure/B15209919.png)
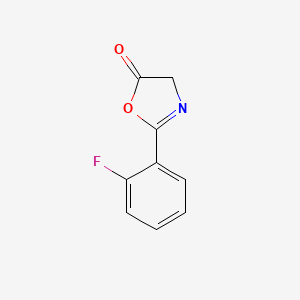
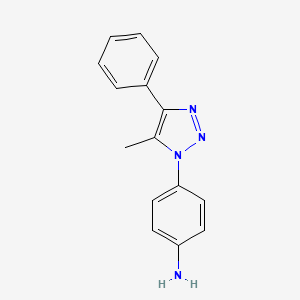
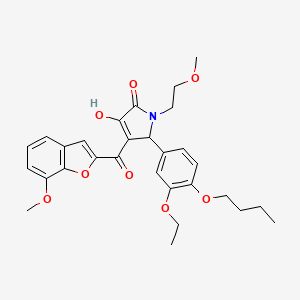
![3-(5-Bromo-2-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15209946.png)
